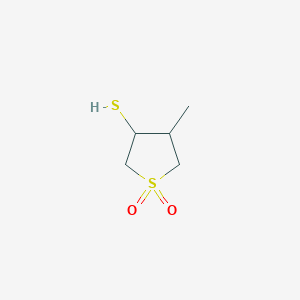![molecular formula C20H30Sn2 B14290714 Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane CAS No. 113419-94-6](/img/structure/B14290714.png)
Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane is an organotin compound characterized by the presence of tin atoms bonded to methyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane typically involves the reaction of trimethyltin chloride with a suitable phenylmethyl derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene, and the reaction is often catalyzed by a palladium or nickel catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin derivatives.
Substitution: The methyl and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are employed.
Major Products Formed
Oxidation: Tin oxides and phenyl derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential in drug development, especially in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane exerts its effects involves the interaction of the tin atoms with various molecular targets. The compound can form stable complexes with organic molecules, facilitating reactions such as cross-coupling and polymerization. The tin atoms can also interact with biological molecules, potentially leading to bioactive effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylstannane: A simpler organotin compound with three methyl groups bonded to a tin atom.
Phenyltrimethylstannane: Similar to Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane but with a single phenyl group.
Uniqueness
This compound is unique due to its complex structure, which includes multiple phenyl and methyl groups bonded to tin atoms. This structure provides the compound with distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
113419-94-6 |
|---|---|
Molekularformel |
C20H30Sn2 |
Molekulargewicht |
507.9 g/mol |
IUPAC-Name |
trimethyl-[2-[[2-(trimethylstannylmethyl)phenyl]methyl]phenyl]stannane |
InChI |
InChI=1S/C14H12.6CH3.2Sn/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13;;;;;;;;/h2-8,10H,1,11H2;6*1H3;; |
InChI-Schlüssel |
OBVKDLYKLGUZOL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)CC1=CC=CC=C1CC2=CC=CC=C2[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14290635.png)



![2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-](/img/structure/B14290669.png)



![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)


![4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate](/img/structure/B14290699.png)


